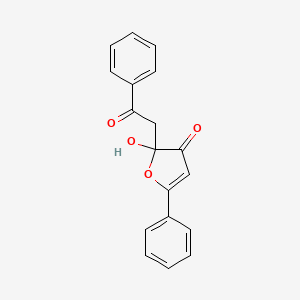

2-Hydroxy-2-phenacyl-5-phenylfuran-3-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-phenacyl-5-phenylfuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O4/c19-15(13-7-3-1-4-8-13)12-18(21)17(20)11-16(22-18)14-9-5-2-6-10-14/h1-11,21H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDTHYVPVPSPOSY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)C(O2)(CC(=O)C3=CC=CC=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 2 Hydroxy 2 Phenacyl 5 Phenylfuran 3 One

Retrosynthetic Dissection and Precursor Identification for 2-Hydroxy-2-phenacyl-5-phenylfuran-3-one

The retrosynthetic analysis of this compound suggests several potential disconnection points, leading to a variety of plausible precursors. A primary disconnection strategy involves the C-C bond between the furanone ring and the phenacyl group, as well as the C-O bond of the hydroxyl group at the C2 position. This approach identifies a 5-phenyl-3(2H)-furanone as a key intermediate. Subsequent disconnection of this intermediate can lead to simpler, more readily available starting materials.

A plausible retrosynthetic pathway is outlined below:

Disconnection 1 (C2-Phenacyl and C2-OH): The target molecule can be envisioned as arising from the phenacylation and subsequent hydroxylation of a 5-phenyl-3(2H)-furanone core. This identifies 5-phenyl-3(2H)-furanone as a crucial precursor.

Disconnection 2 (Furanone Ring): The 5-phenyl-3(2H)-furanone ring itself can be disconnected according to established furanone syntheses. A common approach is the Paal-Knorr furan (B31954) synthesis, which would involve the cyclization of a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com In this case, a suitable precursor would be a 1-phenyl-1,4-dicarbonyl derivative .

An alternative retrosynthetic approach could involve the construction of the furanone ring from a precursor already containing the phenacyl moiety. This would involve the cyclization of a more complex acyclic precursor.

Based on this analysis, the key precursors for the synthesis of this compound can be identified as:

| Precursor Category | Specific Examples |

| Key Intermediate | 5-Phenyl-3(2H)-furanone |

| Acyclic Precursors | 1-Phenyl-1,4-pentanedione derivatives, Phenacyl-substituted β-keto esters |

| Starting Materials | Phenylacetylene, Benzaldehyde, Acetophenone derivatives, Malonic acid derivatives |

Development of Novel Synthetic Pathways to the this compound Core

The synthesis of the target molecule necessitates a multi-step approach that carefully orchestrates the formation of the furanone ring and the introduction of its specific substituents.

Construction of the Furanone Ring System

The formation of the 3(2H)-furanone core is a critical step. Several methods have been developed for this purpose, with the Paal-Knorr synthesis being a classic and versatile approach. wikipedia.orgorganic-chemistry.orgalfa-chemistry.com This method involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. For the synthesis of a 5-phenyl substituted furanone, a 1-phenyl-1,4-dicarbonyl compound would be the required precursor.

Another effective method involves the base-induced intramolecular cyclization of (4-aryl-2,4-dioxobutyl)methylphenylsulfonium salts, which can provide 2-unsubstituted 5-aryl-3(2H)-furanones in excellent yields under mild conditions. organic-chemistry.org

Introduction and Functionalization of Phenacyl and Phenyl Substituents

The introduction of the phenyl group at the C5 position can be achieved by starting with a precursor that already contains this moiety. For instance, in a Paal-Knorr type synthesis, starting with a 1-phenyl-1,4-dicarbonyl compound would directly yield a 5-phenyl-3(2H)-furanone. wikipedia.org

The introduction of the phenacyl group at the C2 position presents a greater challenge. One potential strategy is the C-alkylation of a pre-formed 5-phenyl-3(2H)-furanone. This would involve the generation of an enolate from the furanone, followed by reaction with a phenacyl halide. nih.gov

An alternative approach involves a tandem reaction sequence. For example, a rhodium(II)/palladium(0) dual catalytic system can promote a cyclization/allylic alkylation cascade of α-diazo-δ-keto-esters to furnish highly substituted 3(2H)-furanones with a C2-quaternary center. organic-chemistry.orgacs.orgacs.org While not a direct phenacylation, this demonstrates the feasibility of introducing complex substituents at the C2 position.

Strategies for Hydroxyl Group Incorporation at C2

The final step in the proposed synthesis is the introduction of the hydroxyl group at the C2 position, which is a quaternary carbon. This transformation is not trivial. A potential route is the α-hydroxylation of the C2 position. While many methods for the α-hydroxylation of β-dicarbonyl compounds exist, they typically require an enolizable proton, which is absent at the C2 position after phenacylation. nih.govorganic-chemistry.orgresearchgate.netresearchgate.netcapes.gov.br

A more plausible strategy would involve the oxidation of the C2-phenacyl substituted furanone. This could potentially proceed through an enolate intermediate, which could then be trapped by an electrophilic oxygen source such as a peroxide or an oxaziridine.

Catalytic Approaches in the Synthesis of this compound and Analogues

Catalysis plays a pivotal role in the efficient and selective synthesis of complex molecules like this compound. Both homogeneous and heterogeneous catalysts have been employed in the synthesis of furanone derivatives.

Homogeneous Catalysis for Key Transformations

Homogeneous catalysis is particularly well-suited for the intricate bond formations required in this synthesis.

Key Catalytic Transformations:

Furanone Ring Formation: Gold and copper catalysts have been shown to be effective in the cyclization of various precursors to form substituted 3(2H)-furanones. organic-chemistry.org For instance, a gold-catalyzed cyclization of γ-hydroxyalkynones can yield substituted 3(2H)-furanones under mild conditions.

C-C Bond Formation: Palladium-based homogeneous catalysts are widely used for cross-coupling reactions to form C-C bonds. A Pd-catalyzed reaction could be employed to introduce the phenyl group at the C5 position. organic-chemistry.org

C2-Quaternary Center Construction: As mentioned earlier, a cooperative Rh(II)/Pd(0) dual catalysis system has been successfully used to create highly substituted 3(2H)-furanones with a C2-quaternary center. organic-chemistry.orgacs.orgacs.org This highlights the power of homogeneous catalysis in controlling complex transformations.

The following table summarizes some of the key homogeneous catalytic systems that could be adapted for the synthesis of the target compound:

| Transformation | Catalyst System | Precursors | Product Type |

| Furanone Cyclization | (p-CF3C6H4)3PAuCl/AgOTf | γ-Hydroxyalkynones | Substituted 3(2H)-furanones |

| C2-Quaternary Center Formation | Rh2(OAc)4 / [Pd(allyl)Cl]2 | α-Diazo-δ-keto-esters | 2,2,4,5-Tetrasubstituted 3(2H)-furanones |

| C-H Arylation | Ru-catalysis | 2-Furoyl-1-methylimidazole | 3-Arylated 2-furoic acid derivatives |

Heterogeneous Catalysis and Supported Reagents

The application of heterogeneous catalysts and supported reagents offers significant advantages in the synthesis of furanone derivatives, primarily through the simplification of product purification, catalyst recycling, and often, enhanced selectivity. These benefits are critical for developing scalable and environmentally sound manufacturing processes.

Heterogeneous Catalysis:

Heterogeneous catalysts, which exist in a different phase from the reactants, are instrumental in various transformations leading to furanone cores. For instance, sulfated zirconia has been employed as a solid acid catalyst for the oxidation of furfural (B47365) with hydrogen peroxide, yielding valuable intermediates like 5-hydroxy-2(5H)-furanone and 2(5H)-furanone. acs.org The acidic nature of sulfated zirconia facilitates a reaction mechanism distinct from other catalysts, influencing the product distribution. acs.org Another example is the use of titanium silicate (B1173343) molecular sieves, which have proven effective in the synthesis of 5-hydroxy-2(5H)-furanone. rsc.org The well-defined pore structure and active sites of these materials contribute to their catalytic efficiency.

In a different approach, silica-supported ferric chloride (FeCl3/SiO2) has been utilized as a recyclable heterogeneous catalyst for the synthesis of multisubstituted imidazoles, demonstrating its potential for facilitating complex cyclization reactions under mild, solvent-free conditions. researchgate.net Such catalysts are easily prepared and can be recycled, making the process more economical and sustainable. researchgate.net

Supported Reagents:

The use of polymer-supported reagents is a cornerstone of modern organic synthesis, enabling high-throughput chemistry and cleaner reactions. cam.ac.uk In the context of furanone synthesis, polystyrene-supported α-selenocarboxylic acids have been successfully used to produce a variety of substituted 2(5H)-furanones. acs.orgnih.gov This solid-phase methodology involves the reaction of the polymer-bound selenium compounds with epoxides, followed by an oxidation-elimination sequence to yield the desired furanones in high yields and purities. acs.orgnih.gov A significant advantage of this approach is the odorless and convenient handling of the polymer-supported selenium reagents compared to their solution-phase counterparts. acs.org

The versatility of supported reagents extends beyond the core synthesis to include work-up and purification steps. For example, polymer-supported scavengers can be used to remove excess reagents or byproducts, streamlining the isolation of the final product. cam.ac.uk

Stereoselective Synthesis Considerations for this compound

The presence of a stereocenter at the C2 position of this compound necessitates careful consideration of stereoselective synthetic strategies to control the three-dimensional arrangement of the substituents.

While specific stereoselective syntheses for this exact molecule are not detailed in the available literature, analogous syntheses of chiral furanones provide a clear precedent. A notable example is the stereoselective synthesis of (5R)-2(5H)-furanones. acs.org This was achieved by reacting the dianion of a polymer-supported α-selenocarboxylic acid with an optically active epoxide, (R)-styrene oxide. acs.org The reaction proceeded with retention of configuration, yielding the (5R)-furanone products with excellent enantiomeric excess (>99.0% ee). acs.org This demonstrates that the chirality of a starting material can be effectively transferred to the furanone product in a solid-phase synthesis.

For the synthesis of this compound, a potential strategy would involve the use of a chiral auxiliary or a chiral catalyst to induce stereoselectivity at the C2 position during the formation of the heterocyclic ring or the introduction of the hydroxyl and phenacyl groups.

Optimization of Reaction Conditions and Process Efficiency for this compound Production

The economic viability and environmental impact of synthesizing this compound are heavily dependent on the optimization of reaction conditions to maximize yield and purity while adhering to the principles of green chemistry.

Systematic optimization of reaction parameters is crucial for maximizing product yield and purity. This typically involves a multi-variable analysis of factors such as temperature, reaction time, solvent, and the stoichiometry of reactants and catalysts.

For instance, in the synthesis of furan-3-carboxylates, the ratio of reactants and the loading of the silver carbonate catalyst were systematically varied to selectively form one of two possible isomers. researchgate.net By adjusting the amount of catalyst, one of the products could be isolated in 83% yield. researchgate.net Similarly, in the hydroxylation of phenylboronic acids using a coordination polymer catalyst, the amounts of the oxidant (hydrogen peroxide) and the catalyst were carefully optimized to achieve the best conversion. researchgate.net

Protocols for purity enhancement often involve the use of solid-supported scavengers to remove unreacted starting materials or byproducts, which simplifies purification by eliminating the need for traditional column chromatography. cam.ac.uk Recrystallization of the crude product is also a common and effective method for obtaining highly pure crystalline solids. nih.gov

The following table illustrates the optimization of reaction conditions for the synthesis of a furanone derivative, highlighting the impact of catalyst loading on product distribution.

Table 1: Optimization of Catalyst Loading for Selective Furan-3-carboxylate Synthesis

| Entry | Catalyst Loading (eq.) | Reaction Time (h) | Product Ratio (2a:3a) | Isolated Yield of 2a (%) |

| 1 | 0.05 | 6 | - | - |

| 2 | 0.1 | - | - | - |

| 3 | 0.2 | - | - | - |

| 4 | 0.3 | - | - | - |

| 5 | 0.4 | - | - | - |

| 6 | 0.5 | 6 | - | 83 |

Data adapted from a study on the selective synthesis of 2,5-disubstituted furan-3-carboxylates. researchgate.net

The integration of green chemistry principles into the synthesis of furanones is an increasingly important area of research, aiming to reduce the environmental footprint of chemical processes.

Key strategies include:

Use of Greener Solvents and Catalysts: The development of syntheses in water or under solvent-free conditions is a primary goal. researchgate.netacs.org For example, the cycloisomerization of allenic hydroxyketones to form 3(2H)-furanones has been achieved in water without the need for expensive metal catalysts. organic-chemistry.org The use of recyclable, heterogeneous catalysts like sulfated zirconia or polymer-supported reagents also aligns with green chemistry principles by minimizing waste. acs.orgcam.ac.uknih.gov

Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product is a fundamental concept of green chemistry.

Use of Renewable Feedstocks: Furanones can be derived from biomass. Furfural, produced from pentoses, is a key platform molecule that can be oxidized to various furanone derivatives. acs.orgchemrxiv.orgresearchgate.net This provides a renewable alternative to petroleum-based starting materials. chemrxiv.org

Energy Efficiency: The use of microwave irradiation can sometimes accelerate reaction rates, leading to shorter reaction times and reduced energy consumption compared to conventional heating. researchgate.net

The following table summarizes green chemistry approaches in the synthesis of furan-based compounds.

Table 2: Green Chemistry Approaches in Furanone Synthesis

| Green Chemistry Principle | Application in Furanone Synthesis | Reference |

| Use of Renewable Feedstocks | Synthesis from biomass-derived furfural. | acs.orgchemrxiv.orgresearchgate.net |

| Use of Greener Solvents | Reactions conducted in water. | acs.orgorganic-chemistry.org |

| Heterogeneous Catalysis | Use of recyclable solid catalysts like sulfated zirconia and polymer-supported reagents. | acs.orgnih.gov |

| Solvent-Free Conditions | Reactions performed without a solvent, often with a heterogeneous catalyst. | researchgate.net |

| Use of Greener Oxidants | Employing hydrogen peroxide as an oxidant, which produces water as a byproduct. | acs.orgresearchgate.net |

Advanced Structural Elucidation and Spectroscopic Characterization Methodologies for 2 Hydroxy 2 Phenacyl 5 Phenylfuran 3 One

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Electronic Analysis

High-resolution NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For a molecule such as 2-Hydroxy-2-phenacyl-5-phenylfuran-3-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would be employed to unambiguously assign all proton and carbon signals and to elucidate its conformational and electronic characteristics.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional NMR experiments are crucial for establishing the intricate network of connections within a molecule.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would be instrumental in tracing the proton-proton coupling networks within the phenyl and phenacyl groups. For instance, the characteristic coupling patterns of the aromatic protons on both rings would be readily identified.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. HSQC provides a direct link between the ¹H and ¹³C spectra, simplifying the assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful technique that reveals long-range couplings between protons and carbons, typically over two to four bonds. This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For the target compound, HMBC would be critical in connecting the phenacyl group to the furanone ring and confirming the positions of the phenyl and hydroxyl substituents.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons, regardless of whether they are connected through bonds. This is invaluable for determining the stereochemistry and preferred conformation of the molecule in solution. For example, NOESY could reveal through-space interactions between protons on the phenacyl group and the furanone ring, offering insights into their relative orientation.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Furanone Derivative (Note: This data is for a related compound, methyl 5-oxo-2-phenyl-4-(phenylamino)-2,5-dihydrofuran-3-carboxylate, and is provided for illustrative purposes.) nanomaterchem.com

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| OCH₃ | 3.76 (s, 3H) | 52.5 |

| Benzylic H | 5.75 (s, 1H) | 61.7 |

| NH | 8.92 (br s, 1H) | - |

| Aromatic H | 7.11 (t, J = 7.3 Hz, 1H), 7.23-7.30 (m, 7H), 7.50 (d, J = 8.0 Hz, 2H) | 112.1, 122.0, 125.9, 127.4, 128.6, 128.7, 129.7, 134.9, 136.1 |

| Furanone C=O | - | 165.3 |

| Ester C=O | - | 162.8 |

| Furanone C-N | - | 156.5 |

Solid-State NMR Studies of this compound and its Derivatives

While solution-state NMR provides information about the average structure of a molecule, solid-state NMR (ssNMR) offers insights into its conformation and packing in the crystalline state. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples. For this compound, ssNMR could reveal the presence of different polymorphs, which may exhibit distinct physical properties. Furthermore, ssNMR can be used to study intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the crystal packing. nanomaterchem.com

Advanced Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Isotopic Profiling

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. Advanced MS techniques can also be used to elucidate the structure of a molecule by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of the mass of a molecule, which can be used to determine its elemental formula. This is a critical step in the identification of a new compound. For this compound (C₁₈H₁₄O₅), the expected exact mass would be calculated and compared to the experimentally determined value to confirm its elemental composition.

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Identification

Tandem mass spectrometry involves the selection of a specific ion (the precursor ion), which is then fragmented, and the resulting fragment ions (product ions) are analyzed. This technique provides detailed structural information by revealing the fragmentation pathways of the molecule. For this compound, MS/MS would likely show characteristic losses of small molecules such as water (from the hydroxyl group) and carbon monoxide, as well as cleavage of the bond between the furanone ring and the phenacyl group. The fragmentation patterns of related furanone derivatives often involve cleavages of the furanone ring itself.

Table 2: Proposed Key Fragmentation Pathways for Furanone Derivatives (Based on general fragmentation patterns of 3(2H)-furanones) researchgate.net

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure of Fragment |

| [M]+ | [M - H₂O]+ | H₂O | Loss of the hydroxyl group |

| [M]+ | [M - CO]+ | CO | Loss of a carbonyl group from the furanone ring |

| [M]+ | [C₆H₅CO]+ | C₁₂H₉O₄ | Formation of the benzoyl cation |

| [M]+ | [C₁₀H₇O₃]+ | C₈H₇O₂ | Cleavage of the phenacyl group |

X-ray Crystallography of this compound and Its Crystalline Derivatives for Absolute Stereochemistry and Molecular Packing

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to determine the precise arrangement of atoms in the crystal lattice. For this compound, which contains a stereocenter at the C2 position, X-ray crystallography would be essential for determining its absolute stereochemistry.

Furthermore, the crystal structure would reveal detailed information about the molecular packing, including intermolecular interactions such as hydrogen bonding and π-π stacking. These interactions play a crucial role in determining the physical properties of the solid material. The analysis of molecular packing can provide insights into the stability of different crystalline forms and their potential for polymorphism. researchgate.netnih.gov While a crystal structure for the title compound is not available, studies on related furanone derivatives have shown that their solid-state structures are often stabilized by a network of intermolecular interactions. researchgate.net

Vibrational Spectroscopy (FTIR, Raman) for Characteristic Functional Group Identification and Intermolecular Interactions

A comprehensive review of available scientific literature indicates that detailed experimental or theoretical vibrational spectroscopic data (Fourier-Transform Infrared and Raman) for the specific compound This compound is not presently published. While spectroscopic analyses of structurally related compounds exist, a scientifically rigorous and accurate discussion of the precise vibrational modes and intermolecular interactions of the target molecule is not possible without direct experimental data or computational studies.

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, serves as a powerful, non-destructive method for identifying functional groups and probing the structural intricacies of molecules. For a molecule with the complexity of this compound, a theoretical analysis of its vibrational spectrum would be highly informative. Such an analysis would involve identifying the key functional groups and predicting the wavenumber at which their characteristic vibrations would be expected to appear.

The primary functional groups within this compound include:

Hydroxyl Group (O-H): This group would be expected to exhibit a characteristic stretching vibration, typically appearing as a broad band in the FTIR spectrum in the region of 3500-3200 cm⁻¹. The broadness of this peak is indicative of hydrogen bonding, a key intermolecular interaction.

Carbonyl Groups (C=O): The molecule contains two distinct carbonyl groups: one in the furanone ring and another in the phenacyl moiety. These would likely present strong, sharp absorption bands in the FTIR spectrum, generally in the 1750-1650 cm⁻¹ range. The exact position of these bands would be influenced by the electronic environment and potential conjugation within the molecule.

Furan (B31954) Ring: The furan ring has characteristic C-O-C stretching vibrations, which are typically found in the 1250-1020 cm⁻¹ region.

Phenyl Rings: The two phenyl rings would display multiple characteristic bands. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations typically appear in the 1600-1450 cm⁻¹ region.

Raman spectroscopy would provide complementary information. While the polar hydroxyl and carbonyl groups would be strong in the FTIR spectrum, the non-polar aromatic ring vibrations are often more prominent in the Raman spectrum.

Without specific research findings, a detailed data table and an in-depth discussion of the intermolecular interactions as revealed by vibrational spectroscopy for this compound cannot be generated. Further experimental investigation is required to fully characterize the vibrational properties of this compound.

Reactivity and Reaction Mechanisms of 2 Hydroxy 2 Phenacyl 5 Phenylfuran 3 One

Investigation of the Reactivity Profile of the Furanone Core in 2-Hydroxy-2-phenacyl-5-phenylfuran-3-one

The furanone core, with its embedded α,β-unsaturated ketone system and phenyl substituent, is central to the molecule's reactivity. The two appended phenyl rings also play a significant role in its chemical behavior.

The molecule possesses two phenyl rings that can potentially undergo electrophilic aromatic substitution (EAS). However, the substituents attached to these rings are electron-withdrawing, which deactivates them towards electrophilic attack compared to benzene (B151609). nih.gov The rate-determining step in EAS is the attack of the aromatic ring on the electrophile, a step that is slowed by deactivating groups. masterorganicchemistry.com

C5-Phenyl Group: This ring is attached to an α,β-unsaturated system within the furanone core. The entire furanone moiety acts as a deactivating group, directing incoming electrophiles primarily to the meta position.

Phenacyl Phenyl Group: This ring is directly attached to a carbonyl group, which is a classic deactivating, meta-directing group. byjus.com

Both rings are therefore expected to react slower than benzene in typical EAS reactions such as nitration, halogenation, and Friedel-Crafts reactions. byjus.comyoutube.comlibretexts.org The reaction requires forcing conditions, and substitution will occur at the positions meta to the point of attachment to the main molecular scaffold.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Expected Product on Phenyl Rings |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro (-NO₂) group at the meta position. masterorganicchemistry.com |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Introduction of a bromo (-Br) or chloro (-Cl) group at the meta position. |

| Sulfonation | Fuming H₂SO₄ (SO₃, H₂SO₄) | Introduction of a sulfonic acid (-SO₃H) group at the meta position. |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Reaction is unlikely to proceed due to the strongly deactivated rings. |

The compound features two distinct carbonyl groups, both of which are electrophilic and susceptible to nucleophilic attack. youtube.com

C3-Ketone: This carbonyl is part of an α,β-unsaturated system (an enone). It can undergo both direct (1,2) nucleophilic addition at the carbonyl carbon and conjugate (1,4) addition to the β-carbon. The choice between these pathways depends on the nature of the nucleophile. "Hard" nucleophiles (e.g., Grignard reagents, organolithiums) tend to favor 1,2-addition, while "soft" nucleophiles (e.g., cuprates, amines, thiols) typically favor 1,4-addition.

Phenacyl Ketone: This is a relatively unhindered ketone and is a prime target for direct nucleophilic (1,2) addition.

The relative reactivity of the two carbonyls is complex. The C3-ketone is part of a lactone structure, but its conjugation may influence its electrophilicity. Nucleophilic attack on the phenacyl ketone is generally more straightforward. For instance, reactions with nitrogen nucleophiles are common for 2(5H)-furanones. researchgate.net

Table 2: Potential Reactions with Common Nucleophiles

| Nucleophile | Reagent Example | Potential Reaction Site(s) and Product Type |

|---|---|---|

| Hydride | NaBH₄, LiAlH₄ | Reduction of one or both ketones to secondary alcohols. |

| Organometallics | CH₃MgBr (Grignard) | 1,2-addition to one or both ketones to form tertiary alcohols. |

| Cyanide | NaCN, H⁺ | Addition to one or both ketones to form cyanohydrins. |

| Amines | R-NH₂ | Formation of an imine at the phenacyl ketone or conjugate addition at C3-ketone. |

Transformations Involving the 2-Hydroxyl Group and Keto-Enol Tautomerism

The hydroxyl group at the C2 position is a key functional handle and, along with the adjacent ketones, enables rich tautomeric behavior.

The tertiary hydroxyl group at C2 is a hemiacetal-like functionality. It can be readily derivatized using various standard methods. Such derivatization is a common strategy for the analysis and modification of other hydroxyfuranones. tandfonline.comresearchgate.netnih.gov

Esterification: Reaction with acyl chlorides or acid anhydrides in the presence of a base (like pyridine) would yield the corresponding ester at the C2 position.

Etherification: Conversion of the hydroxyl group to an alkoxide with a suitable base, followed by reaction with an alkyl halide (Williamson ether synthesis), would produce an ether. For example, derivatization with alcohols like methanol (B129727) or 2-propanol is a known method for related hydroxyfuranones. tandfonline.com

Table 3: Representative Derivatization Reactions of the C2-Hydroxyl Group

| Reaction Type | Reagents | Product Structure |

|---|---|---|

| Acetylation | Acetic Anhydride, Pyridine | 2-Acetoxy-2-phenacyl-5-phenylfuran-3-one |

| Methylation | CH₃I, NaH | 2-Methoxy-2-phenacyl-5-phenylfuran-3-one |

Keto-enol tautomerism is a critical aspect of the chemistry of this molecule, which possesses a β-dicarbonyl-like substructure. The equilibrium between keto and enol forms is influenced by factors like solvent, pH, and intramolecular hydrogen bonding. fiveable.memasterorganicchemistry.com For similar 4-hydroxy-3(2H)-furanones, tautomerism and racemization are catalyzed by both acid and base. nih.gov

The compound can exist in several tautomeric forms. The most significant equilibrium likely involves the enolization of the β-dicarbonyl system, creating a conjugated double bond between the two carbonyl groups. This enol form can be stabilized by intramolecular hydrogen bonding, forming a pseudo-six-membered ring. youtube.com The equilibrium can be catalyzed by either acid or base through the formation of an enolate intermediate under basic conditions or protonation of a carbonyl oxygen under acidic conditions. libretexts.org

The position of the equilibrium is highly solvent-dependent. Polar protic solvents can stabilize both forms by hydrogen bonding, while non-polar solvents may favor the enol form if strong intramolecular hydrogen bonding is possible. masterorganicchemistry.com

Ring-Opening and Ring-Closing Reactions of the this compound System

The 2-hydroxyfuran-3-one structure is essentially a cyclic hemiacetal of a triketone. Such systems are known to exist in equilibrium with their open-chain forms, a phenomenon known as ring-chain tautomerism. nih.gov This equilibrium is often catalyzed by acid or base.

Under basic conditions, deprotonation of the C2-hydroxyl group can facilitate ring opening to generate an enolate of the open-chain 1-phenyl-1,3,4-hexanetrione derivative. Conversely, under acidic conditions, protonation of the ring ether oxygen can precede cleavage. The open-chain form is highly reactive and can undergo further transformations. For instance, similar furanone systems can react with nucleophiles like hydrazine (B178648) to undergo ring transformation, yielding pyridazinone derivatives. bibliomed.org The furan (B31954) ring opening is a known reaction pathway for many furan derivatives, often leading to 1,4-dicarbonyl compounds. acs.orgrsc.orgmdpi.com

The reversibility of this process means that the furanone can act as a masked version of a highly functionalized linear triketone, providing unique synthetic opportunities.

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| 2-Acetoxy-2-phenacyl-5-phenylfuran-3-one |

| This compound |

| 2-Methoxy-2-phenacyl-5-phenylfuran-3-one |

| 2-(Trimethylsilyloxy)-2-phenacyl-5-phenylfuran-3-one |

| 3,4-dichloro-5-hydroxy-2(5H)-furanone (Mucochloric acid) |

| 4-hydroxy-3(2H)-furanone |

| Benzene |

| Nitric acid |

| Sulfuric acid |

| Iron(III) bromide |

| Aluminum chloride |

| Sulfur trioxide |

| Sodium borohydride |

| Lithium aluminum hydride |

| Grignard reagents (organomagnesium halides) |

| Sodium cyanide |

| Acetic anhydride |

| Pyridine |

| Sodium hydride |

| Methyl iodide |

| Trimethylsilyl chloride (TMSCl) |

| Triethylamine (Et₃N) |

Studies on Rearrangement Reactions

The this compound scaffold is prone to various rearrangement reactions, often catalyzed by acids or bases, leading to the formation of new carbocyclic and heterocyclic frameworks. These transformations are driven by the inherent strain and reactivity of the furanone ring and the presence of multiple reactive sites.

One plausible rearrangement pathway involves an acid-catalyzed intramolecular aldol-type reaction. Protonation of the carbonyl group of the phenacyl moiety can be followed by a nucleophilic attack from the enolized furanone ring, leading to a bicyclic intermediate. Subsequent dehydration and rearrangement can yield substituted naphthalene (B1677914) or other polycyclic aromatic systems.

Base-catalyzed rearrangements can also occur. The presence of the acidic hydroxyl group at the C2 position allows for the formation of an alkoxide, which can initiate a cascade of reactions. For instance, a retro-aldol type fragmentation could occur, followed by re-cyclization in a different manner to afford isomeric furanones or even pyranone derivatives.

A notable rearrangement is the furan-to-pyran rearrangement. Under specific conditions, often thermal or acid-catalyzed, the furan ring can undergo ring-opening to a 1,4-dicarbonyl intermediate, which can then cyclize to form a more stable six-membered dihydropyran-3-one derivative. The presence of the phenacyl and phenyl substituents would influence the regioselectivity and stereoselectivity of such rearrangements.

Another potential rearrangement is a pinacol-type rearrangement. Upon protonation of the hydroxyl group and subsequent loss of water, a carbocation is formed at the C2 position. This can trigger the migration of either the phenacyl group or a substituent from the furanone ring, leading to a rearranged carbon skeleton. The choice of migrating group would depend on its migratory aptitude.

While specific studies on this compound are not extensively documented, the reactivity of related 2-hydroxyfuranones supports these proposed rearrangement pathways. For instance, the rearrangement of 2-hydroxychalcones has been shown to produce 3-acylbenzofurans, indicating the propensity of similar systems to undergo skeletal reorganization. nih.gov

Formation of Polycyclic Structures

The structural features of this compound make it an excellent precursor for the synthesis of various polycyclic compounds. These reactions often proceed through intramolecular cyclization or cycloaddition pathways.

Intramolecular Friedel-Crafts Type Reactions: In the presence of a strong acid catalyst, the phenyl group of the phenacyl moiety or the C5-phenyl group can undergo an intramolecular electrophilic attack by a transiently formed carbocation on the furanone ring. This can lead to the formation of fused polycyclic systems containing indenone or fluorenone cores.

Diels-Alder Reactions: The furanone ring itself can act as a diene in Diels-Alder reactions, particularly with reactive dienophiles. However, the substituents may sterically hinder this reactivity. More plausibly, rearrangement of the furanone to a more reactive diene intermediate could precede cycloaddition.

Paal-Knorr Type Cyclizations: The furanone ring can be a synthon for 1,4-dicarbonyl compounds. Under certain conditions, the ring can open, and the resulting dicarbonyl intermediate can react with suitable dinucleophiles to form new five- or six-membered rings. For example, reaction with hydrazines could yield pyridazinone derivatives, while reaction with ammonia (B1221849) or primary amines could lead to pyrrole-fused systems. The transformation of 3-(furan-2-yl)-1,3-di(het)arylpropan-1-ones via oxidative furan dearomatization and subsequent cyclization exemplifies a similar principle. nih.gov

Radical Cyclizations: Radical-initiated cyclizations can also be employed to construct polycyclic structures. For instance, treatment with a radical initiator could generate a radical at a suitable position, which could then undergo intramolecular addition to one of the phenyl rings, followed by aromatization to yield a fused system.

The following table summarizes potential polycyclic structures that could be synthesized from this compound based on the reactivity of analogous compounds.

| Starting Material Analogue | Reaction Type | Resulting Polycyclic Structure | Reference |

| 2-Hydroxychalcones | Rearrangement/Cyclization | 3-Acylbenzofurans | nih.gov |

| 3-(Furan-2-yl)propanones | Oxidative Dearomatization/Cyclization | Furan-annulated systems | nih.gov |

| Furanone derivatives | Cycloaddition | Furo[3,4-c]pyrrolidinones | st-andrews.ac.uk |

Kinetic and Thermodynamic Studies of Key Reaction Pathways

Reaction Rate Determinations

The rates of the rearrangement and cyclization reactions of this compound would be highly dependent on the reaction conditions, including the nature of the catalyst (acid or base), solvent polarity, and temperature.

Acid-Catalyzed Rearrangements: The rate-determining step in acid-catalyzed rearrangements is typically the formation of a key carbocation intermediate. The stability of this carbocation, influenced by the phenyl and phenacyl substituents, will directly affect the reaction rate.

Base-Catalyzed Reactions: In base-catalyzed processes, the rate will depend on the acidity of the proton being removed and the nucleophilicity of the resulting anion. The hydroxyl group at C2 is expected to be the most acidic proton, and its removal would initiate subsequent reactions.

Cycloaddition Reactions: The rates of cycloaddition reactions are governed by the frontier molecular orbital energies of the diene (the furanone ring or a rearranged isomer) and the dienophile. The electronic nature of the substituents on both components will play a crucial role.

Kinetic studies on the reaction of furans with hydroxyl radicals have shown a negative temperature dependence, indicating the dominance of addition reactions at lower temperatures. organic-chemistry.org While not a direct analogue, this suggests that addition and cyclization reactions of this compound might also be favored at moderate temperatures.

Equilibrium Constant Measurements

The position of equilibrium for the various reactions of this compound will be determined by the relative thermodynamic stabilities of the reactants and products.

Rearrangement Reactions: Furan-to-pyran rearrangements are often thermodynamically favorable due to the greater stability of the six-membered ring. The equilibrium will be influenced by the substitution pattern, which can affect ring strain and electronic stabilization.

Cyclization Reactions: Intramolecular cyclizations leading to the formation of fused polycyclic systems are generally favored entropically, especially if they result in the formation of stable aromatic systems. Thermodynamic data for ring-closure reactions show that the formation of five- and six-membered rings is generally favored. researchgate.net

Thermodynamic studies on related furan derivatives, such as the determination of enthalpies of formation and combustion, provide a basis for estimating the thermodynamic parameters of reactions involving this compound. researchgate.net

Derivatization and Functionalization Strategies for Creating Novel Chemical Entities from this compound

The multiple functional groups present in this compound offer numerous opportunities for derivatization and functionalization to create novel chemical entities with potentially interesting biological or material properties.

Derivatization of the Hydroxyl Group:

Esterification and Etherification: The hydroxyl group at C2 can be readily acylated or alkylated to form esters and ethers, respectively. This can be used to introduce a wide variety of functional groups and to protect the hydroxyl group during subsequent transformations.

Glycosylation: Reaction with activated sugar donors could lead to the formation of glycosides, which may have interesting biological activities.

Functionalization of the Phenacyl Group:

Reduction: The carbonyl group of the phenacyl moiety can be selectively reduced to a secondary alcohol, which can then be further functionalized.

Wittig and Horner-Wadsworth-Emmons Reactions: Reaction with phosphorus ylides can be used to convert the carbonyl group into a carbon-carbon double bond, allowing for the introduction of various substituents.

Mannich Reaction: The α-carbon of the phenacyl ketone can be aminomethylated through the Mannich reaction, introducing a basic nitrogen-containing moiety. Phenacyl azides have been shown to be versatile precursors for the synthesis of imidazoles and pyrimidines. beilstein-journals.org

Modification of the Furanone Ring:

Nucleophilic Addition: The furanone ring is susceptible to nucleophilic attack, particularly at the C5 position. This can be used to introduce a variety of substituents. For instance, reaction with thiols can introduce sulfur-containing groups. nih.gov

Halogenation: The furanone ring can be halogenated, providing a handle for further functionalization through cross-coupling reactions. unipi.it

Ring Opening: The furanone ring can be opened under hydrolytic conditions to yield a γ-keto acid, which can then be used as a precursor for the synthesis of other heterocyclic systems.

Cross-Coupling Reactions:

If a halogen is introduced onto the furanone or phenyl rings, palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings can be employed to form new carbon-carbon bonds and construct more complex molecules.

The following table provides examples of derivatization strategies that could be applied to this compound, based on the reactivity of similar compounds.

| Functional Group | Reaction Type | Reagents | Potential Product | Reference |

| Hydroxyl | Esterification | Acyl chloride, Pyridine | 2-Acyloxy-2-phenacyl-5-phenylfuran-3-one | researchgate.net |

| Phenacyl Carbonyl | Wittig Reaction | Phosphorus ylide | 2-Hydroxy-2-(1-phenylalkenyl)-5-phenylfuran-3-one | testbook.com |

| Phenacyl α-Carbon | Aminomethylation (Mannich) | Formaldehyde, Secondary amine | 2-Hydroxy-2-(3-amino-1-phenylpropan-1-oyl)-5-phenylfuran-3-one | testbook.com |

| Furanone Ring | Thiol Addition | Thiophenol, Base | 4-Thiophenyl-2-hydroxy-2-phenacyl-5-phenylfuran-3-one | nih.gov |

| Furanone Ring | Halogenation | N-Bromosuccinimide (NBS) | Bromo-substituted furanone derivative | unipi.it |

Computational and Theoretical Studies on 2 Hydroxy 2 Phenacyl 5 Phenylfuran 3 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Molecular Orbitals and Frontier Orbital Analysis

No studies were found that calculated the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or other frontier orbitals for 2-Hydroxy-2-phenacyl-5-phenylfuran-3-one.

Charge Distribution and Electrostatic Potential Mapping

There is no available data from Mulliken population analysis, Natural Bond Orbital (NBO) analysis, or electrostatic potential (ESP) maps for this compound.

Prediction of Spectroscopic Signatures (NMR chemical shifts, vibrational frequencies)

Computational predictions for the NMR (¹H, ¹³C) or vibrational (IR, Raman) spectra of this compound are not present in the current body of scientific literature.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions of this compound

No published molecular dynamics (MD) simulations were found that investigate the conformational landscape, flexibility, or intermolecular interactions of this compound in various environments.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Non-Biological Reactivity and Material Science Attributes

Similarly, an extensive search for Quantitative Structure-Property Relationship (QSPR) models focused on this compound did not return any relevant studies. QSPR modeling is a computational method used to correlate the structural or physicochemical properties of molecules with their activities or other specific attributes. This can include predicting non-biological reactivity, such as degradation pathways, or material science characteristics like thermal stability or electronic properties. As no QSPR models have been developed or published for this specific furanone derivative, no data tables or detailed findings concerning its predicted reactivity or material science attributes can be presented.

Advanced Applications and Role As a Chemical Building Block for 2 Hydroxy 2 Phenacyl 5 Phenylfuran 3 One

Utility of 2-Hydroxy-2-phenacyl-5-phenylfuran-3-one as a Synthon in Complex Organic Synthesis

In organic synthesis, a synthon is a conceptual unit within a molecule that represents a potential synthetic operation, a concept fundamental to retrosynthetic analysis. numberanalytics.com By identifying key synthons, chemists can deconstruct complex target molecules into simpler, readily available precursors. numberanalytics.com The furan (B31954) nucleus, in particular, is recognized as a versatile and highly reactive building block, capable of undergoing a wide range of dearomatizing reactions to form important substructures under relatively mild conditions. acs.org this compound embodies several reactive features, making it a powerful synthon for constructing diverse molecular architectures.

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single operation to form a product that incorporates most or all of the atoms of the starting materials. nih.gov This approach offers significant advantages in terms of efficiency, waste reduction, and the rapid generation of molecular complexity. nih.govmdpi.com The structure of this compound contains multiple functional groups that could participate in such reactions.

The presence of an active methylene (B1212753) group adjacent to the phenacyl carbonyl, along with the β-hydroxyketone motif, suggests its potential to engage in cascade reactions. For instance, it could serve as a starting point in a Knoevenagel condensation, followed by a Michael addition and subsequent cyclization, a common sequence in MCRs. mdpi.com The furan ring itself can act as a diene in Diels-Alder reactions, another powerful transformation often integrated into MCRs. acs.org

Table 1: Potential of this compound in Multi-Component Reactions

| Reactive Site/Feature | Potential Reaction Type | Resulting Structure | Relevance |

| Active Methylene Group | Knoevenagel Condensation | α,β-Unsaturated Ketone | Introduces new C-C bonds and functionality. |

| α,β-Unsaturated System | Michael Addition | 1,5-Dicarbonyl Compound | Forms complex acyclic precursors. |

| Hydroxyl and Carbonyl | Cyclization/Condensation | Heterocyclic Rings (e.g., pyrans) | Access to new heterocyclic systems. |

| Furan Ring (Diene) | Diels-Alder Reaction | Oxanorbornene Adducts | Creates polycyclic, bridged systems. |

Furan derivatives are valuable precursors in the synthesis of natural products. acs.org The furan ring can be viewed as a masked 1,4-dicarbonyl compound, accessible through hydrolytic ring cleavage. acs.org Furthermore, the furan core is a key component in intramolecular Diels-Alder reactions (IMDAF), a strategy used to construct functionalized six-membered rings found in various natural products. acs.org

This compound can serve as a sophisticated building block for synthesizing analogs of natural products. mdpi.com Its furan moiety can be transformed into other key structural motifs. For example, oxidative ring opening can yield unsaturated dicarbonyl compounds, while catalytic hydrogenation can produce tetrahydrofuran (B95107) derivatives, both of which are common features in a wide variety of natural products. acs.org The synthesis of complex molecules like certain terpenoids and alkaloids has utilized furan-based building blocks to construct core carbocyclic and heterocyclic skeletons. nih.govresearchgate.net

Table 2: Synthetic Transformations for Natural Product Scaffolds

| Transformation of Furan Ring | Reagents/Conditions | Resulting Motif | Application in Synthesis |

| Hydrolytic Ring Cleavage | Acidic Hydrolysis | 1,4-Dicarbonyl System | Precursor for cyclopentenones, pyrroles. acs.org |

| Diels-Alder Cycloaddition | Dienophile (e.g., alkyne) | Oxabicyclic System | Access to substituted benzenoids and polycycles. nih.gov |

| Catalytic Hydrogenation | H₂, Pd/C or other catalysts | Tetrahydrofuran Ring | Core structure in many polyether natural products. acs.org |

| Oxidative Ring Opening | Peracids (e.g., m-CPBA) | Unsaturated Dialdehyde/Lactone | Versatile intermediate for further functionalization. acs.org |

Exploration of this compound as a Ligand or Precursor in Coordination Chemistry

The design of novel coordination compounds is a central theme in modern chemistry, with applications ranging from catalysis to materials science. mdpi.comscispace.com The ability of an organic molecule to bind to a metal ion, acting as a ligand, is determined by the presence of donor atoms (like oxygen or nitrogen) arranged in a suitable geometry.

This compound is an excellent candidate for a chelating ligand. The molecule contains a β-hydroxy-α,γ-diketo system, which provides two oxygen donor atoms—from the hydroxyl group and one of the adjacent carbonyl groups—in a favorable arrangement to form a stable five- or six-membered chelate ring with a metal ion. This (O,O) bidentate coordination mode is a common feature in many metal complexes, such as those formed with hydroxyflavones or lawsone derivatives. researchgate.netmdpi.com The coordination typically involves the deprotonation of the hydroxyl group, creating an anionic ligand that forms a strong bond with a metal cation. mdpi.com A wide variety of metal ions, including transition metals (e.g., Cu, Co, Ni, Zn) and main group metals, could be used to synthesize novel complexes. researchgate.netrsc.orgnih.gov

Table 3: Potential Coordination Modes and Metal Complexes

| Metal Ion (Example) | Potential Coordination Geometry | Ligand Binding Mode | Resulting Complex Type |

| Cu(II) | Square Planar / Distorted Octahedral | Bidentate (O,O) chelation | Mononuclear or Polynuclear Complex |

| Zn(II) | Tetrahedral | Bidentate (O,O) chelation | Mononuclear Complex nih.gov |

| Co(II) | Tetrahedral / Octahedral | Bidentate (O,O) chelation | Potentially forms polynuclear chains rsc.org |

| Ru(II/III) | Octahedral | Bidentate (O,O) chelation | Can incorporate other ligands (e.g., bipyridine) mdpi.comresearchgate.net |

The formation of a metal complex can unlock or enhance the catalytic potential of an organic molecule. mdpi.com The metal center in such a complex can act as a Lewis acid or facilitate redox processes, while the organic ligand modulates its reactivity, selectivity, and stability. Metal complexes derived from ligands with oxygen donor atoms have been shown to be effective catalysts for various organic transformations, including oxidation and hydrogenation reactions. mdpi.comfrontiersin.org

For example, complexes of cobalt, nickel, and copper with Schiff base or other organic ligands have demonstrated catalytic activity in the oxidation of anilines and alcohols. mdpi.com It is plausible that metal complexes of this compound could exhibit similar catalytic properties. The phenyl and furan moieties of the ligand could influence substrate binding and transition state stabilization, potentially leading to novel catalytic applications.

Table 4: Potential Catalytic Applications of Metal Complexes

| Metal Center | Potential Catalytic Reaction | Substrate Example | Rationale/Analogy |

| Cobalt (Co) | Oxidation of Anilines | Aniline | Co(II) complexes are known to catalyze aerobic oxidation. mdpi.com |

| Copper (Cu) | C-C Coupling Reactions | Terminal Alkynes | Copper is a well-known catalyst for coupling reactions. |

| Ruthenium (Ru) | Hydrogenation | Ketones, Alkenes | Ruthenium complexes are versatile hydrogenation catalysts. |

| Iron (Fe) | Selective Hydrogenolysis | Biomass-derived furans | Fe-based catalysts are explored for biomass conversion. frontiersin.org |

Potential Applications of this compound and its Derivatives in Advanced Materials Science

Bio-derived furanic compounds are increasingly recognized as sustainable building blocks for advanced materials, particularly polymers. researchgate.net The rigid structure of the furan ring can impart desirable thermal and mechanical properties to polymers, making them potential replacements for petroleum-based plastics. 2,5-Bis(hydroxymethyl)furan (BHMF), for example, is used to synthesize bio-based polyesters and polyurethanes. researchgate.net

This compound, with its hydroxyl group, is a suitable monomer for step-growth polymerization. It can react with difunctional molecules such as diacids or diacyl chlorides to form polyesters, or with diisocyanates to form polyurethanes. The presence of two bulky phenyl groups in the polymer backbone would likely enhance thermal stability and influence the material's optical and mechanical properties. Furthermore, the furan ring itself could be a site for cross-linking reactions, allowing for the creation of thermoset resins or networked polymers with tailored properties.

Monomers for Specialty Polymers with Unique Optical or Electronic Properties

The development of novel polymers from renewable resources is a rapidly growing field of interest, with furan-based monomers being at the forefront of this research. nih.govrsc.org While the polymerization of this compound has not been specifically detailed, its functional groups offer several possibilities for incorporation into polymer chains.

The presence of a hydroxyl group allows for classic polycondensation reactions, such as esterification or etherification, with suitable co-monomers. This could lead to the formation of polyesters or polyethers with the furan moiety integrated into the polymer backbone. The bulky phenacyl and phenyl substituents would likely impart significant rigidity to the polymer chain, potentially leading to materials with high glass transition temperatures and thermal stability.

Furthermore, the furan ring itself can participate in polymerization reactions. For instance, furan derivatives can be used to synthesize polymers with conjugated systems, which are known for their interesting electronic and optical properties. core.ac.uknih.gov The π-systems of the phenyl rings and the furan core in this compound could contribute to the development of polymers with tailored refractive indices or photoluminescent behavior.

Polymers containing selenium are noted for their unique optical-electrical characteristics, including high photoconductivity and refractive index. researchgate.net The incorporation of furan-based monomers could potentially lead to novel materials with desirable optical properties. taylorfrancis.com Aromatic polyimides featuring side azobenzene (B91143) groups have been synthesized and show good thermal stability and solubility in various solvents. researchgate.net While speculative for this compound, its aromatic nature suggests a potential for creating polymers with interesting optical characteristics.

The electrical properties of conducting polymers are a significant area of research. mdpi.com Polymers based on heteroaromatic monomers, such as furan, have garnered attention for their electrical, electrochemical, and optical properties. core.ac.uk The synthesis of novel polyfurans continues to be an active area of research, with a focus on their optoelectronic properties. nih.gov

Table 1: Potential Polymerization Pathways for this compound

| Polymerization Type | Reactive Group(s) | Potential Polymer Class | Potential Properties |

| Polycondensation | Hydroxyl group | Polyesters, Polyethers | High thermal stability, rigidity |

| Ring-opening polymerization | Furan ring (under specific conditions) | Furan-based polymers | Conjugated systems, unique optical/electronic properties |

| Addition polymerization | Modification of the hydroxyl group to a polymerizable moiety (e.g., acrylate) | Polyacrylates | Tunable properties based on co-monomers |

Components for Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are crucial for a range of advanced technologies, including telecommunications and optical computing. Organic molecules with extended π-conjugated systems and donor-acceptor groups often exhibit significant NLO properties. The structure of this compound, with its interconnected aromatic and furan rings, provides a basis for NLO activity.

The molecule possesses both electron-donating (hydroxyl group, furan oxygen) and electron-withdrawing (carbonyl groups) functionalities. This intramolecular charge-transfer characteristic is a key requirement for second-order NLO materials. By incorporating this molecule as a chromophore into a polymer matrix, either as a pendant group or within the main chain, it might be possible to create materials with a macroscopic NLO response after poling.

Research on organic soluble polyimides with attached chromophores has demonstrated the potential for creating materials with significant electro-optic coefficients. researchgate.net While direct studies on this compound are absent, the general principles of NLO material design suggest its potential in this area.

Table 2: Structural Features of this compound Relevant to NLO Properties

| Structural Feature | Potential Contribution to NLO Properties |

| Extended π-conjugation (phenyl and furan rings) | Enhanced molecular polarizability |

| Intramolecular charge transfer (donor and acceptor groups) | Non-zero hyperpolarizability |

| Aromatic nature | Potential for high thermal and chemical stability in NLO devices |

Role in Green Chemistry and Sustainable Chemical Processes

The principles of green chemistry emphasize the use of renewable feedstocks and the development of environmentally benign chemical processes. Furan derivatives, often derived from biomass, are considered key platform chemicals in the transition towards a more sustainable chemical industry. nih.govresearchgate.net Compounds like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (5-HMF), obtainable from lignocellulosic biomass, serve as precursors to a wide array of valuable chemicals and polymers. nih.govmdpi.com

While the specific synthesis of this compound from renewable resources is not explicitly detailed in the provided information, its furan core suggests a potential link to biomass-derived starting materials. The development of synthetic routes from bio-based feedstocks would enhance its profile as a sustainable chemical building block. For instance, the synthesis of 5-hydroxy-2(5H)-furanone has been achieved using environmentally friendly catalysts. rsc.org

The use of enzymatic and biocatalytic methods in chemical synthesis is a cornerstone of green chemistry. mt.com Enzymatic polymerizations of furan-based monomers, for example, offer a sustainable alternative to traditional polymerization techniques. researchgate.net The synthesis of bio-based polyesters from 2,5-bis(hydroxymethyl)furan (BHMF) via solvent-free processes highlights the potential for developing biodegradable and sustainable materials from furan derivatives. rsc.org Should this compound be utilized in polymerization, employing green chemistry techniques such as enzymatic catalysis could significantly improve the sustainability of the resulting materials.

The conversion of dihydro-5-hydroxyl furan-2-one (2H-HBO), a renewable chemical, into an acrylic monomer for polymerization exemplifies a green chemical procedure. nih.govresearchgate.net This approach of modifying bio-based molecules to create functional monomers could be conceptually applied to this compound, further integrating it into sustainable chemical processes.

Future Research Directions and Unexplored Avenues for 2 Hydroxy 2 Phenacyl 5 Phenylfuran 3 One Research

Integration of 2-Hydroxy-2-phenacyl-5-phenylfuran-3-one Synthesis into Automated Chemical Synthesis Platforms

The advent of automated synthesis platforms, often coupled with machine learning algorithms, is revolutionizing organic chemistry. nih.govmdpi.com These systems can perform reactions and analyses more rapidly than manual methods, accelerating the discovery of new chemical reactivity. nih.gov The synthesis of this compound could be significantly advanced by its integration into such platforms.

An automated system could systematically explore a wide array of reaction conditions, including different catalysts, solvents, temperatures, and starting materials, to optimize the synthesis of the target furanone. This high-throughput experimentation would generate vast datasets that could be used to train machine learning models for reaction prediction. nih.govrjptonline.org For instance, an organic synthesis robot could be programmed to perform the key cyclization step in the furanone synthesis under various conditions, with real-time analysis by techniques like NMR and IR spectroscopy to assess reaction outcomes. nih.gov This approach would not only refine the existing synthetic routes but also potentially uncover entirely new and more efficient pathways.

Exploration of Novel and Unconventional Reaction Pathways for the Furanone Scaffold

The furanone scaffold is a versatile building block in organic synthesis. organic-chemistry.orgbohrium.com Current synthetic methods for 3(2H)-furanones include base-induced intramolecular cyclization, gold-catalyzed cyclization of γ-hydroxyalkynones, and cycloisomerization of allenic hydroxyketones. organic-chemistry.org For this compound, future research should focus on developing novel and unconventional reaction pathways.

One promising avenue is the exploration of domino reactions, where a single synthetic operation triggers a cascade of bond-forming events. For example, a domino reaction involving α,β-acetylenic γ-hydroxy nitriles has been shown to afford 4-cyano-3(2H)-furanones. organic-chemistry.org A similar strategy could be devised for the synthesis of the title compound. Another area of interest is the use of transition-metal catalysis to activate precursors and facilitate novel cyclization modes. organic-chemistry.org Furthermore, exploring reactions in unconventional media, such as water, could lead to more environmentally friendly and sustainable synthetic protocols. organic-chemistry.org

Advanced Computational and Machine Learning Approaches for Predictive Synthesis and Reactivity of this compound

Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. rjptonline.orgnd.edu These approaches can be leveraged to predict the synthesis and reactivity of this compound with greater accuracy and efficiency.

Quantum chemical methods can be employed to model reaction mechanisms and predict the feasibility of different synthetic routes. nih.gov Machine learning algorithms, trained on large datasets of chemical reactions, can predict reaction outcomes, identify potential side products, and even suggest optimal reaction conditions. rjptonline.orgnih.gov For instance, a machine learning model could be developed to predict the yield of the furanone synthesis based on the specific reactants and conditions used. rjptonline.org Furthermore, these computational tools can be used to predict the physicochemical properties and potential reactivity of the target molecule, guiding further experimental investigations.

Development of High-Throughput Screening Methodologies for Discovering New Chemical Transformations Involving this compound

High-throughput screening (HTS) is a powerful technique for rapidly evaluating large numbers of chemical reactions. ewadirect.compharmaron.com Developing HTS methodologies for this compound would enable the discovery of new chemical transformations and applications for this molecule.

An HTS campaign could be designed to screen a diverse library of reagents against the furanone to identify novel reactions. nih.gov A variety of assay platforms, such as fluorescence intensity, luminescence, and mass spectrometry, could be employed to detect the formation of new products. pharmaron.com For example, a library of potential catalysts could be screened to find new and more efficient catalysts for reactions involving the furanone core. The data generated from HTS can also be used to train machine learning models, further enhancing the predictive power of computational approaches. nih.gov

Potential for this compound in Cross-Disciplinary Research Beyond Traditional Organic Chemistry

The unique structural features of this compound suggest its potential for applications in various scientific fields beyond traditional organic chemistry. The furanone core is present in many natural products with interesting biological activities. unipi.it While excluding prohibited fields, research could explore its potential in areas such as materials science and agricultural chemistry.

For instance, the molecule could be investigated as a building block for the synthesis of novel polymers or functional materials. Its reactivity could be harnessed to create new materials with tailored properties. In agricultural science, furanone derivatives have shown potential as signaling molecules. nih.govresearchgate.net Research could explore whether this compound or its derivatives exhibit any such properties that could be beneficial in an agricultural context.

Q & A

Q. What are the common synthetic routes for 2-Hydroxy-2-phenacyl-5-phenylfuran-3-one, and how can reaction conditions be optimized?

Answer: Synthesis typically involves multi-step pathways, such as cyclization of phenacyl precursors or condensation reactions using furanone derivatives. Key steps include:

- Phenacyl group introduction : Use Friedel-Crafts acylation with Lewis acid catalysts (e.g., AlCl₃) to attach phenacyl moieties to the furan core.

- Hydroxylation : Controlled oxidation or hydroxylation via acidic/basic conditions to achieve regioselectivity .

- Optimization : Adjust solvent polarity (e.g., THF vs. DCM) to enhance yield, and monitor reaction progress via TLC or HPLC. Lower temperatures (0–5°C) may reduce side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Answer:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., phenacyl vs. phenyl groups). 2D techniques (HSQC, HMBC) resolve connectivity ambiguities .

- IR : Identify hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) stretches.

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula, while fragmentation patterns clarify structural motifs .

Q. How does the compound’s stability vary under different storage conditions?

Answer: Stability is influenced by:

| Condition | Stability | Recommended Protocol |

|---|---|---|

| Light | Degrades under UV/visible light | Store in amber glass, inert atmosphere |

| Temperature | Decomposes >40°C | Maintain at 2–8°C |

| Humidity | Hydrolysis risk in aqueous media | Use desiccants (e.g., silica gel) |

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for structurally similar furanone derivatives?

Answer:

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 5-Acetyldihydro-2-hydroxy-2,5-dimethylfuran-3(2H)-one) to identify substituent-specific spectral shifts .

- Computational validation : Use DFT calculations to simulate NMR/IR spectra and compare with experimental data .

- Isotopic labeling : ¹⁸O/²H labeling clarifies hydroxyl group behavior in dynamic NMR studies .

Q. What are the key challenges in achieving enantioselective synthesis of this compound?

Answer:

- Chiral center formation : Asymmetric catalysis (e.g., organocatalysts or transition-metal complexes) is required for stereocontrol. For example, Evans auxiliaries or Sharpless epoxidation-derived intermediates may guide enantioselectivity .

- Racemization risk : Optimize pH (neutral to mildly acidic) and avoid prolonged heating to preserve stereochemical integrity .

Q. What computational approaches predict the reactivity of this compound in novel reaction environments?

Answer:

- DFT modeling : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the phenacyl carbonyl group is highly electrophilic .

- Molecular dynamics (MD) : Simulate solvent interactions (e.g., polar aprotic vs. protic solvents) to assess reaction feasibility .

- Transition state analysis : Identify energy barriers for hydroxyl group participation in cyclization or rearrangement pathways .

Methodological Considerations for Data Interpretation

- Contradiction analysis : When conflicting data arise (e.g., variable melting points), validate purity via HPLC (>98%) and rule out polymorphic forms using XRD .

- Reaction scaling : Pilot small-scale reactions (≤1 mmol) to optimize conditions before scaling up, minimizing resource waste .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.